Ethanone, 1-phenyl-2-(triphenylarsoranylidene)-
Description
The compound Ethanone, 1-phenyl-2-(triphenylarsoranylidene)- is an organoarsenic ylide derivative characterized by a phenyl group at the 1-position of the ethanone backbone and a triphenylarsoranylidene moiety at the 2-position. The arsoranylidene group consists of arsenic bonded to three phenyl rings, forming a ylide structure. Arsenic ylides are less common than their phosphorus counterparts (e.g., triphenylphosphoranylidenes) but may exhibit distinct reactivity due to arsenic’s larger atomic radius, polarizability, and reduced electronegativity compared to phosphorus .
Properties
CAS No. |
20691-73-0 |
|---|---|
Molecular Formula |
C26H21AsO |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
1-phenyl-2-(triphenyl-λ5-arsanylidene)ethanone |
InChI |
InChI=1S/C26H21AsO/c28-26(22-13-5-1-6-14-22)21-27(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H |
InChI Key |
DHJAMYNZPIFRSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=[As](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Quaternary Arsonium Salts
- Triphenylarsine (12.2 g, 0.04 mol) is reacted with an appropriate alkyl bromide (0.04 mol) by refluxing in toluene (60 mL) for 4–5 hours to form the quaternary arsonium salt precursor.
- For some salts, neat reactants are heated at controlled temperatures (e.g., 75 °C or 105 °C) for 2 hours to complete the alkylation.
- The resulting quaternary arsonium salts are isolated and characterized by melting point, NMR (^1H, ^13C), and mass spectrometry data to confirm purity and structure.
Generation of the Ylide
- The quaternary arsonium salt (e.g., phenylacyltriphenylarsonium bromide) is suspended in dry benzene (100 mL) with a small amount of absolute alcohol (0.5 mL).
- A slurry of 50% sodium hydride in mineral oil (5 g) is added slowly to the suspension under an inert atmosphere.
- The reaction mixture is stirred overnight to allow complete deprotonation and ylide formation.
- The mixture is then filtered to remove solids, and the filtrate is diluted with hexane to precipitate the ylide.
- The precipitate is collected and recrystallized from a benzene/hexane (1:1) mixture to yield pure 1-phenyl-2-(triphenylarsoranylidene)ethanone with high yield (e.g., 97%).
Alternative Ylide Syntheses
- Other ylides analogous to 1-phenyl-2-(triphenylarsoranylidene)ethanone can be prepared by reacting quaternary arsonium salts with butyllithium in dry tetrahydrofuran (THF) under nitrogen.
- After stirring, benzoyl bromide is added dropwise, and the mixture is stirred overnight.
- The product is isolated by filtration, solvent evaporation, and recrystallization from suitable solvents such as ethyl acetate or dichloromethane/hexane mixtures.
- Yields vary depending on substituents but typically range from 21% to 67%.
Reaction Conditions and Precautions
- All reactions are conducted under an inert nitrogen atmosphere to prevent moisture and air sensitivity issues.
- Solvents such as THF, benzene, and toluene are rigorously dried before use.
- Handling of arsenic compounds requires strict safety precautions due to their toxicity.
- Temperature control is critical during alkylation and ylide formation steps to optimize yields and purity.
Mechanistic Insights and Kinetic Data
- The formation of the ylide involves deprotonation at the α-position to the carbonyl group adjacent to the triphenylarsoranylidene moiety.
- Pyrolysis studies indicate that the ylide can undergo thermal elimination to extrude triphenylarsine oxide or triphenylarsine, depending on substituents.
- Kinetic analyses at 500 K show that the pyrolysis of stabilized arsonium ylides proceeds via a four-membered transition state, while non-stabilized ylides may form reactive carbene intermediates.
- Rate constants and reaction pathways have been quantified, showing that triphenylphosphine ylides react faster than their arsonium analogs due to easier oxide extrusion.
Summary Table of Preparation Steps and Yields
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation of triphenylarsine | Triphenylarsine + alkyl bromide, reflux in toluene (4–5 h) | Quaternary arsonium salt | ~90 | Temperature control critical |
| Ylide formation | Quaternary arsonium salt + NaH in benzene, stir overnight | 1-Phenyl-2-(triphenylarsoranylidene)ethanone | 97 | Recrystallization from benzene/hexane |
| Alternative ylide synthesis | Quaternary arsonium salt + butyllithium in THF, then benzoyl bromide | Various substituted ylides | 21–67 | Requires inert atmosphere and dry solvents |
| Purification | Recrystallization from ethyl acetate or dichloromethane/hexane | Pure ylide compound | — | Essential for purity |
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-phenyl-2-(triphenylarsoranylidene)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, and bases are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Organic Synthesis : This compound is utilized as a reagent in organic synthesis, serving as a precursor for more complex molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions .
2. Biology
- Biological Activity : Research has shown that compounds similar to Ethanone, 1-phenyl-2-(triphenylarsoranylidene)- exhibit biological activity. For instance, studies have investigated the interactions of related compounds with biomolecules, suggesting potential roles in drug discovery and development .
3. Medicine
- Therapeutic Properties : Preliminary investigations indicate that this compound may possess therapeutic properties. It has been studied for its potential to inhibit multidrug-resistant bacterial proteins, which could lead to new treatments for resistant infections . Additionally, its structural analogs are being explored for their ability to target specific molecular pathways involved in diseases.
4. Industry
- Specialty Chemicals Production : In industrial applications, Ethanone, 1-phenyl-2-(triphenylarsoranylidene)- is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for creating high-performance materials used in various applications.
Case Study 1: Pyrolysis Mechanism
A study investigated the kinetics and mechanism of gas-phase pyrolysis of ylides including Ethanone, 1-phenyl-2-(triphenylarsoranylidene)-. The research suggested that upon pyrolysis, the compound could yield triphenylarsine and acetophenone through a proposed carbene intermediate pathway. This insight highlights its potential utility in understanding reaction mechanisms involving arsonium ylides .
Case Study 2: Molecular Docking Studies
In another study focused on drug design, molecular docking simulations were performed on derivatives of Ethanone, 1-phenyl-2-(triphenylarsoranylidene)-. Results indicated promising interactions with target proteins associated with antibiotic resistance, showcasing the compound's potential as a lead structure for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of Ethanone, 1-phenyl-2-(triphenylarsoranylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also participate in coordination chemistry, forming complexes with metal ions .
Comparison with Similar Compounds
Data Table: Key Comparative Properties
| Compound Name | Central Atom | Substituents | Molecular Weight (g/mol) | Key Characteristics |
|---|---|---|---|---|
| 1-Phenyl-2-(triphenylarsoranylidene)ethanone | As | Phenyl | ~443.3 | Arsenic ylide; potential niche reactivity |
| 1-(4-Chlorophenyl)-2-(triphenylarsoranylidene)ethanone | As | 4-Chlorophenyl | 458.81 | Enhanced electrophilicity via Cl substituent |
| 1-Phenyl-2-(triphenylphosphoranylidene)ethanone | P | Phenyl | ~430.48 | Standard Wittig reagent; high stability |
| 1-(2-Naphthalenyl)-2-(triphenylphosphoranylidene)ethanone | P | 2-Naphthalenyl | 430.48 | Extended conjugation for photochemical uses |
Research Findings and Notes
- Toxicity and Safety: Arsenic compounds are generally more toxic than phosphorus analogues, necessitating stringent handling protocols. No specific safety data exists for the target compound, but related arsenic derivatives warrant caution .
- Research Gaps: Limited studies explore the reactivity of arsenic ylides in organic transformations. Comparative studies with phosphorus analogues could reveal unique applications in catalysis or materials science.
- Substituent Diversity : Modifying aryl or alkyl groups (e.g., biphenyl, naphthalenyl) could tailor electronic or steric properties for specific reactions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-phenyl-2-(triphenylarsoranylidene)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between triphenylarsine derivatives and 1-phenyl-2-keto precursors. A reflux setup with anhydrous solvents (e.g., glacial acetic acid or toluene) under inert atmosphere is typically employed. For example, details a reflux procedure for synthesizing structurally analogous ethanone derivatives, which can be adapted by substituting triphenylarsine for phosphorus-based reagents . Optimization involves monitoring reaction progress via TLC or NMR and adjusting temperature (80–120°C) and stoichiometry (1:1.2 molar ratio of ketone to arsine) to improve yield.
Q. What spectroscopic techniques are critical for characterizing the arsenic-containing moiety in this compound?
- Methodological Answer :
- FT-IR : Identify C=O stretching (~1700 cm⁻¹) and As=C stretching (unique to arsoranylidene groups, ~1200–1300 cm⁻¹).
- NMR : Use ¹H/¹³C NMR to confirm phenyl and ethanone substituents. ³¹P NMR is irrelevant here, but analogous ⁷⁵As NMR (if accessible) can verify arsenic coordination.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF detects molecular ion peaks and fragmentation patterns (e.g., loss of triphenylarsine groups).
Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) for validation .
Q. How can researchers address discrepancies in melting point or solubility data reported for this compound?
- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Recrystallization using solvents like ethanol or ethyl acetate (as in ) can purify the compound. Differential Scanning Calorimetry (DSC) and powder XRD should be used to confirm crystallinity and phase purity. For solubility, systematically test polar (water, DMSO) and non-polar (hexane, chloroform) solvents under controlled temperatures .
Advanced Research Questions
Q. What strategies resolve crystallographic disorder in the triphenylarsoranylidene group during X-ray structure determination?
- Methodological Answer : Use SHELXL for refinement, applying constraints (e.g., SIMU/DELU instructions) to model disordered phenyl rings. High-resolution data (≤ 0.8 Å) is critical. For twinned crystals, employ TWIN/BASF commands in SHELXTL (Bruker AXS) as detailed in . Compare refined bond lengths (As=C: ~1.70–1.75 Å) with literature values to validate accuracy .
Q. How do electronic effects of the triphenylarsoranylidene group influence the compound’s reactivity in catalytic or coordination chemistry?
- Methodological Answer : The arsenic center’s Lewis acidity can be probed via DFT calculations (e.g., Gaussian 16) to map electron density distribution. Experimental validation includes:
- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects.
- Catalytic Screening : Test in cross-coupling reactions (e.g., Heck or Suzuki) to compare activity with phosphorus analogs ( ).
Tabulate results to correlate electronic structure with reactivity .
Q. What analytical approaches differentiate between tautomeric forms or isomerism in this compound?
- Methodological Answer :
- Dynamic NMR : Detect tautomerization via variable-temperature ¹H NMR (e.g., coalescence temperature analysis).
- X-ray Photoelectron Spectroscopy (XPS) : Analyze As 3d binding energies to distinguish oxidation states.
- HPLC with Chiral Columns : Resolve enantiomers if asymmetry arises from substituent arrangement ( methodology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
